molecular formula C17H16N2O3S B14488029 4-Anilino-3-[(2-nitrophenyl)sulfanyl]pent-3-en-2-one CAS No. 65848-82-0

4-Anilino-3-[(2-nitrophenyl)sulfanyl]pent-3-en-2-one

Cat. No.: B14488029
CAS No.: 65848-82-0
M. Wt: 328.4 g/mol
InChI Key: QQIJSKWJCSYUGK-UHFFFAOYSA-N
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Description

4-Anilino-3-[(2-nitrophenyl)sulfanyl]pent-3-en-2-one is a chemical compound known for its unique structure and properties. This compound features an anilino group, a nitrophenyl group, and a pent-3-en-2-one backbone, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Anilino-3-[(2-nitrophenyl)sulfanyl]pent-3-en-2-one typically involves the reaction of aniline with 2-nitrobenzene thiol in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and a temperature range of 60-80°C. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow reactor to ensure consistent quality and yield. The use of automated systems for temperature and pressure control can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

4-Anilino-3-[(2-nitrophenyl)sulfanyl]pent-3-en-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the nitro group to an amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the anilino or nitrophenyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Anilino-3-[(2-nitrophenyl)sulfanyl]pent-3-en-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-Anilino-3-[(2-nitrophenyl)sulfanyl]pent-3-en-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, its nitrophenyl group can participate in redox reactions, leading to the generation of reactive oxygen species that can induce cellular damage.

Comparison with Similar Compounds

Similar Compounds

  • 4-Anilino-3-[(2-nitrophenyl)sulfanyl]but-3-en-2-one
  • 4-Anilino-3-[(2-nitrophenyl)sulfanyl]hex-3-en-2-one
  • 4-Anilino-3-[(2-nitrophenyl)sulfanyl]pent-2-en-2-one

Uniqueness

4-Anilino-3-[(2-nitrophenyl)sulfanyl]pent-3-en-2-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

65848-82-0

Molecular Formula

C17H16N2O3S

Molecular Weight

328.4 g/mol

IUPAC Name

4-anilino-3-(2-nitrophenyl)sulfanylpent-3-en-2-one

InChI

InChI=1S/C17H16N2O3S/c1-12(18-14-8-4-3-5-9-14)17(13(2)20)23-16-11-7-6-10-15(16)19(21)22/h3-11,18H,1-2H3

InChI Key

QQIJSKWJCSYUGK-UHFFFAOYSA-N

Canonical SMILES

CC(=C(C(=O)C)SC1=CC=CC=C1[N+](=O)[O-])NC2=CC=CC=C2

Origin of Product

United States

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